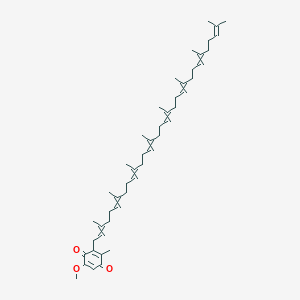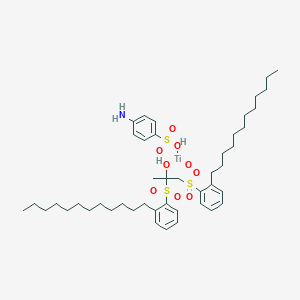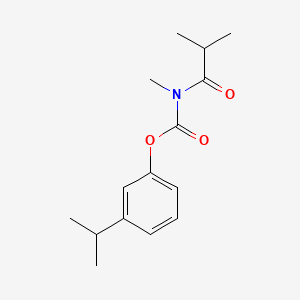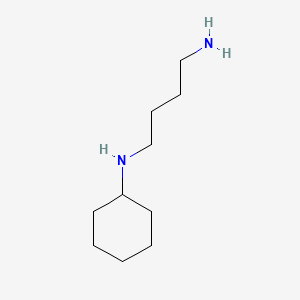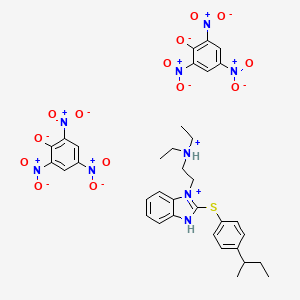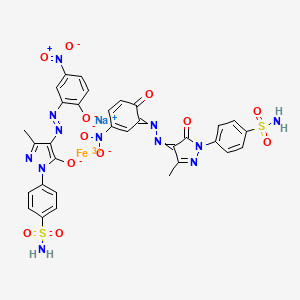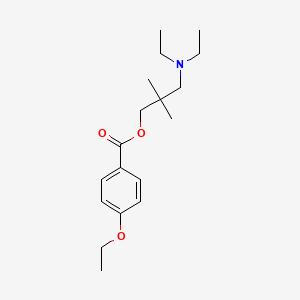![molecular formula C22H10K2O4 B13765545 dipotassium;benzo[a]pyrene-7,8-dicarboxylate CAS No. 63041-32-7](/img/structure/B13765545.png)
dipotassium;benzo[a]pyrene-7,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;benzo[a]pyrene-7,8-dicarboxylate: is a heterocyclic organic compound with the molecular formula C22H10K2O4 and a molecular weight of 416.509 g/mol . It is a potassium salt derivative of benzo[a]pyrene-7,8-dicarboxylic acid, which is a polycyclic aromatic hydrocarbon (PAH).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium;benzo[a]pyrene-7,8-dicarboxylate typically involves the reaction of benzo[a]pyrene-7,8-dicarboxylic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the dipotassium salt. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Dipotassium;benzo[a]pyrene-7,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzo[a]pyrene-7,8-dicarboxylate .
Applications De Recherche Scientifique
Chemistry: Dipotassium;benzo[a]pyrene-7,8-dicarboxylate is used as a model compound in studies of PAH behavior and reactivity. It helps in understanding the chemical properties and reaction mechanisms of PAHs .
Biology and Medicine: The compound is studied for its potential biological effects, including its interactions with DNA and proteins. It serves as a reference compound in toxicological studies to assess the carcinogenic and mutagenic potential of PAHs .
Industry: In industrial research, this compound is used to develop and test new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and in environmental monitoring .
Mécanisme D'action
Dipotassium;benzo[a]pyrene-7,8-dicarboxylate exerts its effects through interactions with cellular macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects. The metabolic activation of benzo[a]pyrene derivatives involves the formation of reactive intermediates, such as diol epoxides, which can bind to DNA and disrupt its normal function .
Comparaison Avec Des Composés Similaires
Benzo[a]pyrene: A parent compound of dipotassium;benzo[a]pyrene-7,8-dicarboxylate, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-dihydrodiol: A metabolite of benzo[a]pyrene with similar biological activity.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A highly reactive intermediate involved in the carcinogenic process.
Uniqueness: this compound is unique due to its specific chemical structure, which includes two carboxylate groups and two potassium ions. This structure influences its reactivity and interactions with biological molecules, making it a valuable compound for research in various scientific fields .
Propriétés
Numéro CAS |
63041-32-7 |
|---|---|
Formule moléculaire |
C22H10K2O4 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
dipotassium;benzo[a]pyrene-7,8-dicarboxylate |
InChI |
InChI=1S/C22H12O4.2K/c23-21(24)16-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-17(14)20(16)22(25)26;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
Clé InChI |
FGELFSFFGQLZKZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5C(=O)[O-])C(=O)[O-])C=C2.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


